1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride

Description

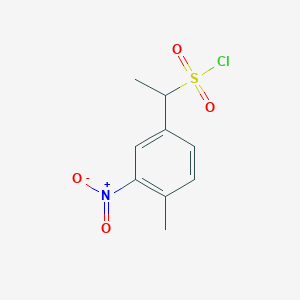

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a substituted aromatic ring (4-methyl-3-nitrophenyl) attached to an ethane-sulfonyl chloride backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used in sulfonamide formation, polymerization, and drug development due to their high reactivity with nucleophiles like amines and alcohols .

The 4-methyl and 3-nitro substituents on the phenyl ring likely enhance electron-withdrawing effects, increasing electrophilicity at the sulfonyl chloride group. This could improve reactivity in substitution reactions compared to simpler aryl sulfonyl chlorides.

Properties

Molecular Formula |

C9H10ClNO4S |

|---|---|

Molecular Weight |

263.70 g/mol |

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H10ClNO4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3 |

InChI Key |

MEMCGOMKCMPCIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)S(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation of 4-Methyl-3-nitrobenzene

- Reagents: Chlorosulfonic acid (ClSO3H)

- Temperature: Controlled, typically around 0–40°C to prevent poly-sulfonation

- Procedure: Aromatic compound is slowly added to chlorosulfonic acid under stirring, with temperature maintained below 40°C. The mixture is then heated to around 105°C for several hours to ensure complete sulfonation.

- Formation of 4-Methyl-3-nitrobenzenesulfonyl chloride with yields around 80–90% under optimized conditions.

- The process benefits from the high reactivity of chlorosulfonic acid, which acts both as a sulfonating and chlorinating agent.

Multi-step Synthesis via Disulfide Intermediates (Patented Method)

A notable alternative involves initial formation of a disulfide intermediate, followed by chlorination:

- Step 1: Synthesis of disulfide from 4-nitro-chlorobenzene using sodium sulfide (Na2S) and sulfur under reflux in ethanol, as described in a patent (CN101570501B). This step involves heating Na2S and sulfur in ethanol, then adding the mixture to 4-nitro chlorobenzene to form disulfide.

- Step 2: Chlorination of the disulfide with chlorine gas (Cl2) in the presence of a solvent such as ethylene dichloride, at temperatures around 55–60°C, to generate the sulfonyl chloride.

- High selectivity

- Cost-effective and safe process suitable for industrial scale

Chlorination of 4-Methyl-3-nitrobenzenesulfonic Acid

Alternatively, sulfonic acids can be chlorinated using phosphorus trichloride (PCl3) or thionyl chloride (SOCl2):

- Procedure: The aromatic sulfonic acid is refluxed with SOCl2, often with catalytic amounts of pyridine, to convert the sulfonic acid group into the sulfonyl chloride.

- Temperature: 80–100°C

- Reaction time: 4–6 hours

- Yield: Typically >85%

Reaction Data and Conditions

| Method | Reagents | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|

| Direct chlorosulfonation | Chlorosulfonic acid | 0–40°C (initial), then 105°C | 6 hours | 80–90% | Suitable for lab and industrial scale |

| Disulfide route | Na2S, S, Cl2 | 55–60°C | 4–6 hours | 70–80% | Safer, cost-effective, scalable |

| Acid chlorination | SOCl2 | Reflux (~80°C) | 4–6 hours | >85% | Requires prior sulfonic acid synthesis |

Notes on Purification and Characterization

- The crude product is typically purified by recrystallization from suitable solvents such as toluene or ethyl acetate.

- Characterization involves melting point determination (30–34°C), IR spectroscopy (S=O stretch around 1350–1150 cm⁻¹), and NMR analysis confirming the aromatic substitution pattern.

- Moisture sensitivity necessitates handling under inert atmosphere or dry conditions.

Summary of Key Research Findings

- The chlorosulfonation of 4-methyl-3-nitrobenzene using chlorosulfonic acid is the most direct and efficient method, with yields up to 90%.

- The disulfide intermediate route offers a safer alternative, especially suitable for large-scale manufacturing, with a reported yield of approximately 70–80%.

- Post-synthesis chlorination of sulfonic acids with SOCl2 provides a high-yield pathway, especially when the sulfonic acid is readily available.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Amines: Formed by the reduction of the nitro group.

Carboxylic Acids/Aldehydes: Formed by the oxidation of the methyl group.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules to study their function and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The nitro group also plays a role in the compound’s reactivity, particularly in reduction reactions where it can be converted to an amino group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride with analogous sulfonyl chlorides from the evidence:

Note: Data marked with an asterisk () are inferred from structural analogs due to lack of direct evidence.

Reactivity and Stability

- Heterocyclic Analogs : Thiophene-based sulfonyl chlorides (e.g., 2-nitrothiophene-3-sulfonyl chloride) exhibit distinct electronic properties due to the sulfur atom in the aromatic ring, which may alter reaction pathways in metal-catalyzed coupling reactions .

- Aliphatic vs. Cyclic Backbones : The cyclopentane derivative (3,3-difluorocyclopentane-1-sulfonyl chloride) offers rigidity and fluorination, enhancing thermal stability and resistance to hydrolysis compared to linear ethane-based analogs .

Key Research Findings

- Steric vs. Electronic Trade-offs : Methyl groups in aryl sulfonyl chlorides can reduce reaction yields in bulky amine couplings due to steric hindrance, despite enhancing electrophilicity .

- Nitro Group Instability : Nitro-substituted sulfonyl chlorides (e.g., 5-nitro-1H-indole-3-sulfonyl chloride, ) are prone to reduction under catalytic hydrogenation conditions, limiting their use in reductive environments .

Biological Activity

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a substituted phenyl ring. Its molecular formula is C₉H₁₀ClNO₄S, with a molecular weight of 263.70 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and drug development.

The compound features a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to react with nucleophiles and modify biomolecules. This property is crucial for understanding its biological activity and potential applications in various fields, including medicinal chemistry.

Interaction Studies

The electrophilic character of sulfonyl chlorides facilitates various interactions that can lead to the formation of biologically relevant compounds. These interactions are essential for understanding how modifications can affect biological activity within cellular systems.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals insights into its potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methyl-3-nitrophenyl)ethanone | Lacks the sulfonyl chloride group | Contains a ketone instead of a sulfonamide |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | Similar sulfonyl chloride but different substitution | Different substitution pattern on the phenyl ring |

| 1-(4-Methylphenyl)ethane-1-sulfonyl chloride | Lacks the nitro group | Contains only a methyl substitution |

This table illustrates how the presence of both a nitro and a sulfonamide moiety in this compound enhances its reactivity and potential applications.

Case Studies and Research Findings

Recent studies have explored various aspects of sulfonamide and sulfonyl chloride compounds in biological contexts:

- Anticancer Activity : Some analogs containing similar functional groups have shown selective cytotoxic activity against cancer cell lines. For instance, studies on TASIN analogs demonstrated significant antiproliferative effects against colon cancer cells, indicating that modifications in structure can lead to enhanced biological activities .

- Antimicrobial Properties : Research indicates that certain sulfonamide derivatives exhibit antimicrobial activity against Gram-positive bacteria. The introduction of electron-withdrawing groups has been shown to enhance reactivity and interaction with microbial targets, suggesting that similar modifications could be explored for this compound .

- Mechanistic Studies : Investigations into the mechanisms of action for related compounds have revealed that they interact with key cellular pathways. For example, some derivatives were found to inhibit cellular entry of viruses, showcasing their potential as antiviral agents .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride, and what are their respective yields and limitations?

Methodological Answer: A widely applicable method involves reacting 4-methyl-3-nitrophenol with ethane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. This approach, adapted from similar sulfonyl chloride syntheses, typically achieves yields of 80–90% under anhydrous conditions at 0–5°C . Alternative routes, such as the Thiourea/NCBSI/HCl system, have been used for structurally related sulfonyl chlorides, yielding ~87% under optimized conditions, though scalability may require careful control of stoichiometry and reaction time . Limitations include sensitivity to moisture and competing side reactions (e.g., hydrolysis of the sulfonyl chloride group).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- 1H NMR : Expect signals for the methyl group (δ ~2.39 ppm, singlet) and ethane-sulfonyl protons (δ ~3.17–3.61 ppm, triplets with coupling constants ~6.8 Hz) .

- 13C NMR : Peaks for the aromatic carbons (δ ~120–150 ppm), sulfonyl carbon (δ ~43–45 ppm), and methyl group (δ ~13–15 ppm) .

- Elemental Analysis : Deviations >0.3% from calculated values (e.g., C, H, N, S) may indicate impurities or incomplete purification .

- IR Spectroscopy : Strong S=O stretches near 1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl chloride group .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group at the 3-position is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonyl chloride group by stabilizing the transition state during nucleophilic attack. Comparative studies with analogs (e.g., 4-methylphenyl derivatives) show that nitro-substituted derivatives exhibit ~2–3× faster reaction rates with amines to form sulfonamides . Researchers should account for steric effects from the 4-methyl group, which may slightly reduce accessibility to the sulfonyl chloride in bulky nucleophiles.

Q. What strategies can be employed to resolve contradictions in crystallographic data obtained for sulfonamide derivatives synthesized from this compound?

Methodological Answer:

- Data Quality Check : Use the SHELX suite (e.g., SHELXL) to refine structures against high-resolution data. Contradictions in bond lengths/angles may arise from twinning or disorder, which can be addressed using the TWIN/BASF commands in SHELX .

- Validation Tools : Cross-validate with PLATON or CCDC Mercury to identify outliers in geometric parameters.

- Alternative Data Collection : For poorly diffracting crystals, consider synchrotron radiation or cryocooling to improve resolution .

Q. How can the stability of this compound under various solvent conditions be systematically evaluated for high-throughput screening?

Methodological Answer:

- Stability Assay : Dissolve the compound in solvents (e.g., DMSO, acetonitrile, THF) and monitor degradation via HPLC or 1H NMR at intervals (0, 24, 48 hours) under ambient and refrigerated (4°C) conditions.

- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-lives. For example, in DMSO, stability may exceed 48 hours, while aqueous solutions degrade rapidly (~1–2 hours) due to hydrolysis .

- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., dry THF) with molecular sieves to extend shelf life .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide formation, focusing on Fukui indices to identify electrophilic centers .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS to assess conformational stability .

- QSPR Models : Corrate experimental reaction rates (e.g., with amines) with descriptors like Hammett σ⁺ values to predict reactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses of this compound?

Methodological Answer:

- Scale-Up Factors : Pilot reactions (1–10 mmol) often achieve >85% yields, but industrial-scale batches may drop to 60–70% due to inefficient heat/mass transfer. Use flow chemistry systems to improve mixing and temperature control .

- Byproduct Analysis : Characterize impurities via LC-MS or GC-MS. Common byproducts include hydrolyzed sulfonic acids or dimerized species .

- Process Optimization : Adjust stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) and reaction time (e.g., 12–24 hours) to maximize conversion .

Q. What structural analogs of this compound have been studied, and how do their reactivities differ?

Comparative Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.